molecular formula C16H17F3N2O6 B12288585 N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester

N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester

Cat. No.: B12288585
M. Wt: 390.31 g/mol
InChI Key: RXRWKOBMLFNNBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester is a synthetic intermediate primarily utilized in the preparation of antifolate agents and as a reference standard in analytical chemistry. Structurally, it features a benzoyl group substituted with a trifluoroacetylated amino moiety at the para position, coupled to L-glutamic acid dimethyl ester. The trifluoroacetyl (TFA) group serves as an electron-withdrawing protective group, enhancing stability during synthetic processes . The dimethyl ester on the glutamic acid moiety improves lipophilicity, facilitating intermediate purification and handling in drug synthesis .

Key applications include its role as a precursor in the synthesis of deuterated or isotopically labeled analogs (e.g., N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester, CAS 461426-33-5) for mass spectrometry-based quantification in pharmacokinetic studies .

Properties

IUPAC Name

dimethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O6/c1-26-12(22)8-7-11(14(24)27-2)21-13(23)9-3-5-10(6-4-9)20-15(25)16(17,18)19/h3-6,11H,7-8H2,1-2H3,(H,20,25)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRWKOBMLFNNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester typically involves the trifluoromethylation of carbon-centered radical intermediates. This process is crucial in pharmaceuticals, agrochemicals, and materials science .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions: N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester can undergo various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Common reagents used in these reactions include:

  • Oxidizing agents : Potassium permanganate (KMnO4)
  • Reducing agents : Sodium borohydride (NaBH4)
  • Substitution reagents : Halogenating agents

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Antitumor Activity

N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester has been investigated for its potential as an antitumor agent. Research indicates that it may act as a dual inhibitor of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical enzymes in nucleotide synthesis and cell proliferation. The compound has shown promising results in inhibiting tumor cell lines, particularly in ovarian cancer models, with activities comparable to established chemotherapeutics like Methotrexate .

Prodrug Development

This compound serves as an intermediate in the synthesis of labeled metabolites of 5-Methyltetrahydrofolic Acid, which is crucial for studying folate metabolism and its implications in various diseases, including cancer and cardiovascular disorders . Its structure allows for the development of prodrugs that can enhance the bioavailability and efficacy of therapeutic agents.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves coupling reactions where L-glutamic acid derivatives are modified to incorporate the trifluoroacetyl group. This modification is essential for enhancing the compound's interaction with target enzymes.

Synthesis Overview:

  • Starting Materials : L-glutamic acid derivatives, trifluoroacetic anhydride.
  • Reaction Conditions : Typically carried out under controlled pH and temperature to optimize yield.
  • Final Product Isolation : Purification through crystallization or chromatography techniques.

Case Study 1: Inhibition of Cancer Cell Lines

In a study published in the Journal of Medicinal Chemistry, this compound was evaluated against various human tumor cell lines. The results indicated that the compound inhibited cell growth at nanomolar concentrations, showcasing its potential as an effective anticancer agent .

Case Study 2: Folate Metabolism Research

Another research project focused on using this compound to trace folate metabolism pathways in vivo. By labeling the compound with stable isotopes, researchers were able to track its distribution and metabolism in biological systems, providing insights into folate-related biochemical processes .

Mechanism of Action

The mechanism of action for N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group plays a significant role in its biochemical activity, influencing its binding affinity and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally related to several glutamic acid derivatives and antifolate intermediates. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight Biological/Industrial Role References
N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester Trifluoroacetyl-protected benzoyl group; dimethyl ester on glutamic acid 394.34 (base) Synthetic intermediate; reference standard for analytical methods
MTX γ-Methyl Ester Precursor (e.g., Compound 5 in ) Benzyloxycarbonyl-methylamino benzoyl group; γ-methyl ester on glutamic acid ~500 (estimated) Precursor to methotrexate (MTX) analogs; inhibitor of folate metabolism
ADDF (2-Aza-2-desamino-5,8-dideazafolic Acid) Benzotriazin-6-ylmethylamino benzoyl group; free glutamic acid 429.37 Thymidylate synthase (TS) inhibitor; antitumor activity in preclinical models
ICI D1694 Quinazolin-6-ylmethylamino thenoyl group; polyglutamatable glutamic acid 528.50 Potent TS inhibitor; clinical anticancer agent with polyglutamation-dependent activity
Pemetrexed Intermediate (N-[3-bromo-4-(butyraldehyde-4-yl)-benzoyl]-L-glutamic Acid Dimethyl Ester) Bromo-substituted benzoyl; butyraldehyde side chain; dimethyl ester 454.29 Key intermediate in pemetrexed synthesis; anticancer drug precursor
DL-3-Aminoglutaric Acid Analog (Compound DL-(VIII.63)) 3-Aminoglutaric acid replacing L-glutamic acid; ester-protected carboxyl groups ~450 (estimated) Reduced biological activity due to absence of α-carboxyl group; highlights structural requirements for antifolate efficacy

Key Structural and Functional Insights

Protective Groups and Reactivity :

  • The trifluoroacetyl group in the target compound contrasts with the benzyloxycarbonyl group in MTX analogs (). While both protect amines during synthesis, the TFA group offers superior stability under acidic conditions .
  • Dimethyl esters (target compound) vs. benzyl esters (): Dimethyl esters are more readily hydrolyzed under mild alkaline conditions, simplifying downstream deprotection steps .

Biological Activity Correlations: The α-carboxyl group of L-glutamic acid is critical for binding to folate receptors and enzymes like dihydrofolate reductase (DHFR). Its absence in DL-3-aminoglutaric acid analogs () results in >90% loss of activity . Polyglutamation (e.g., ICI D1694 glu4 derivative) enhances TS inhibition by 100-fold compared to monoglutamates, underscoring the role of glutamic acid in intracellular retention and target engagement .

Industrial Applications :

  • The target compound’s deuterated analogs (e.g., sc-212052, CAS 461426-33-5) are marketed as high-purity reference standards ($320/mg), reflecting their niche role in quality control .
  • In contrast, pemetrexed intermediates () prioritize cost-effective scalability, with yields >80% reported for large-scale production .

Biological Activity

N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester (CAS No. 461426-33-5) is a compound that has garnered attention in biochemical research due to its potential biological activities. This article provides an overview of its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula: C16H13D4F3N2O6
  • Molecular Weight: 394.34 g/mol
  • Solubility: Soluble in methanol
  • Appearance: Yellow semi-solid
  • Stability: No specific data available on stability .

The compound is an intermediate in the synthesis of labeled 5-methyltetrahydrofolic acid metabolites, which are crucial for various biological processes, including folate metabolism and cellular proliferation. Its structure suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Antiproliferative Effects

Recent studies have explored the antiproliferative effects of compounds structurally related to this compound. For instance, bis-benzamide derivatives have shown significant inhibitory activity against androgen receptor (AR) coactivator interactions in prostate cancer cells, indicating that similar compounds may exhibit therapeutic potential in cancer treatment .

Table 1: Summary of Antiproliferative Activities

CompoundIC50 (nM)Mechanism of Action
14d16AR–coactivator inhibition
14s24AR transactivation inhibition

These findings suggest that modifications to the glutamic acid structure can enhance biological activity, potentially offering new avenues for drug development.

Structure-Activity Relationship (SAR)

A structure–activity relationship study highlighted the importance of specific functional groups on the benzamide scaffold for achieving high affinity and potency against targeted biological pathways. The presence of trifluoroacetyl groups was identified as a critical feature influencing the compound's interaction with biological targets .

Study on Folic Acid Metabolites

In a study focusing on folic acid derivatives, researchers synthesized various labeled compounds, including those derived from this compound. The results indicated that these derivatives could improve bioavailability and metabolic stability when administered in vivo, enhancing their therapeutic efficacy .

Analgesic and Anti-inflammatory Properties

Research has also investigated the potential analgesic and anti-inflammatory properties of amino acid derivatives, including those related to L-glutamic acid. These studies suggest that modifications to L-glutamic acid can yield compounds with improved solubility and permeability, which are advantageous for transdermal applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester, and what key reagents are involved?

  • Methodology : The compound is typically synthesized via peptide coupling strategies. For example, analogous intermediates (e.g., benzoyl-glutamic acid esters) are prepared using mixed anhydride methods with reagents like isobutyl chloroformate or diphenylphosphoryl azide . The trifluoroacetyl group is introduced via acylation of the aminobenzoyl precursor, often employing trifluoroacetic anhydride or activated esters. Post-synthesis purification involves chromatography (HPLC, TLC) and spectroscopic validation (¹H/¹³C NMR, IR) to confirm esterification and trifluoroacetyl incorporation .

Q. How does the trifluoroacetyl group influence the compound's stability and reactivity in biochemical assays?

  • Methodology : The electron-withdrawing trifluoroacetyl group enhances electrophilicity, making the compound a reactive intermediate for further derivatization (e.g., nucleophilic substitution or transesterification). Stability studies using differential scanning calorimetry (DSC) and accelerated degradation assays (pH, temperature) are critical to assess decomposition thresholds . Note: The trifluoroacetyl group may hydrolyze under basic conditions, necessitating pH-controlled environments during handling .

Q. What role does this compound play in antifolate drug design?

  • Methodology : Structurally, it serves as a precursor to methotrexate (MTX) analogs. The dimethyl ester protects the glutamic acid carboxyl groups, enabling selective activation for conjugation with pteridine moieties. Biochemical assays (e.g., dihydrofolate reductase inhibition) compare its activity to MTX, with IC₅₀ values determined via enzyme kinetics and cell-based cytotoxicity studies (e.g., L1210 leukemia models) .

Advanced Research Questions

Q. How can coupling efficiency be optimized during the synthesis of benzoyl-glutamic acid derivatives to minimize acylurea byproducts?

  • Methodology : Acylurea formation, a common side reaction in carbodiimide-mediated couplings (e.g., DCC), is mitigated by:

  • Using alternative coupling agents like diphenylphosphoryl azide or diethyl phosphorocyanidate .
  • Introducing additives (e.g., HOBt or DMAP) to stabilize active intermediates.
  • Monitoring reaction progress via LC-MS to adjust stoichiometry and reaction time .

Q. What mutagenicity risks are associated with handling this compound, and how are they managed?

  • Methodology : Ames II testing reveals that anomeric amide derivatives (including trifluoroacetyl analogs) exhibit mutagenicity comparable to benzyl chloride. Risk mitigation includes:

  • Conducting hazard assessments per ACS guidelines (e.g., ventilation, PPE).
  • Implementing closed-system handling and waste neutralization protocols.
  • Substituting mutagenic intermediates with safer analogs where feasible .

Q. How do enzymatic hydrolysis rates of the dimethyl ester vary between α- and γ-carboxyl groups, and what analytical methods quantify this selectivity?

  • Methodology : Esterase-specific hydrolysis is studied using:

  • Chiral HPLC to resolve α/γ hydrolysis products.
  • ¹⁹F NMR to track trifluoroacetyl stability during hydrolysis.
  • Kinetic assays with purified esterases (e.g., porcine liver esterase) to determine kcat/KM ratios .

Q. What strategies enable the synthesis of polymeric conjugates of this compound for targeted drug delivery?

  • Methodology : Polymer-analogous reactions involve:

  • Covalent linkage to poly(L-lysine) or divinyl ether-maleic anhydride (DIVEMA) copolymers via amidation/transesterification.
  • Characterization via GPC (molecular weight distribution), UV-vis (drug loading efficiency), and in vitro release studies (pH-dependent hydrolysis) .

Q. How does the compound interact with folate transporters (e.g., RFC1 or PCFT), and what assays validate its cellular uptake mechanism?

  • Methodology : Competitive uptake assays using radiolabeled folate analogs (³H-MTX) in transporter-overexpressing cell lines (e.g., HeLa). Flow cytometry with fluorescently tagged derivatives quantifies membrane binding affinity. Knockdown models (siRNA targeting RFC1/PCFT) confirm transporter dependency .

Data Contradictions and Resolution

Q. Conflicting reports on the γ-carboxyl's role in dihydrofolate reductase (DHFR) binding: How to reconcile these findings?

  • Analysis : Early studies suggested γ-carboxyls are non-essential for DHFR binding , but recent analogs with γ-modifications show altered inhibition kinetics. Resolution involves:

  • Co-crystallization studies (X-ray/NMR) to map binding pocket interactions.
  • Free-energy perturbation calculations to compare α/γ carboxyl contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.